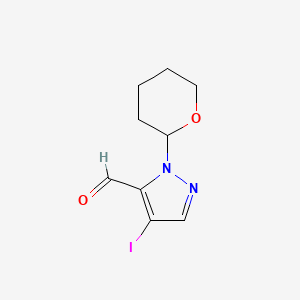
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of an iodine atom, a pyrazole ring, and an oxane (tetrahydro-2H-pyran) moiety. It is primarily used in chemical research and synthesis due to its unique structural properties.
准备方法
The synthesis of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as iodine, oxidizing agents, and catalysts to facilitate the formation of the desired product .
化学反应分析
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the aldehyde group allows for versatile interactions with various biomolecules.
相似化合物的比较
Similar compounds to 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde include other iodinated pyrazole derivatives and aldehyde-containing heterocycles. These compounds share structural similarities but may differ in their reactivity and applications. For example, 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde is a closely related compound with similar properties but may have different reactivity due to the presence of the oxane ring.
生物活性
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, interactions with enzymes, and implications in drug development, supported by relevant data and case studies.
Chemical Overview
The compound has the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol. It is characterized by the presence of an iodine atom, a pyrazole ring, and an aldehyde functional group, which contribute to its reactivity and biological activity.
Targets of Action
This compound primarily interacts with several key enzymes:
- Alcohol Dehydrogenase (ADH) : Specifically, isoforms ADH1A, ADH1B, and ADH1C.
- Mycocyclosin Synthase : Involved in the biosynthesis of mycocyclosin, a compound that plays a role in the survival of Mycobacterium tuberculosis.
Mode of Action
The interaction with these enzymes can lead to inhibition or modulation of their activity. For instance, binding to alcohol dehydrogenase can inhibit its function, thereby affecting metabolic pathways related to alcohol metabolism. Additionally, its action on mycocyclosin synthase may influence the growth of pathogenic bacteria like Mycobacterium tuberculosis, suggesting potential antibacterial properties.
Cellular Effects
The compound has been shown to affect cellular functions by altering signaling pathways and gene expression. It influences metabolic processes by modulating the levels of key metabolites within cells. Research indicates that it can alter the expression of genes involved in various metabolic pathways, leading to significant changes in cellular metabolism.
Stability and Temporal Effects
In laboratory studies, this compound exhibits relative stability under standard conditions but shows degradation over time. This degradation can impact its efficacy in long-term experiments, highlighting the importance of considering temporal effects when utilizing this compound in research.
Antibacterial Properties
Recent studies have explored the antibacterial potential of this compound. Its interaction with mycocyclosin synthase suggests that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation as an antibacterial agent.
Drug Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to interact with various biological targets positions it as a promising candidate for drug development, particularly in creating new inhibitors for enzyme-related diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Interaction with Alcohol Dehydrogenase | Demonstrated inhibition of ADH activity, affecting ethanol metabolism. |
| Study 2 | Antibacterial Activity | Showed potential inhibition of Mycobacterium tuberculosis growth via mycocyclosin synthase interaction. |
| Study 3 | Gene Expression Modulation | Altered expression levels of metabolic genes leading to changes in cellular metabolism. |
属性
IUPAC Name |
4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGKJKQPLRHELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)I)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














